![molecular formula C26H31FN2O3S B2553571 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892770-87-5](/img/structure/B2553571.png)

1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

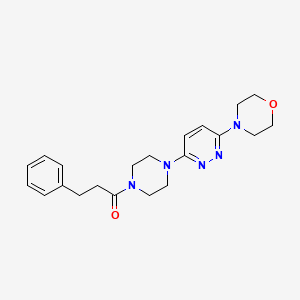

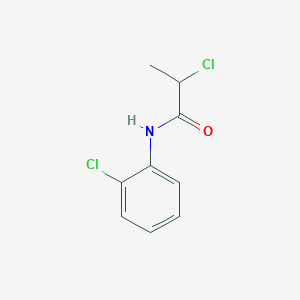

The structure of this compound includes a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. It also has various substituents, including a butyl group, an ethylphenylsulfonyl group, a fluorine atom, and a piperidinyl group.Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one have shown promising antimicrobial activities. For instance, fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial in vitro and in vivo against various strains of Mycobacterium tuberculosis, with certain compounds demonstrating significant activity and potential for use in systemic infections due to favorable toxicological profiles (Senthilkumar et al., 2009). This suggests that similar compounds could be explored for their antimicrobial properties, particularly against resistant strains of bacteria.

Anticancer Applications

Aromatic sulfonamide derivatives containing a piperidine moiety have been investigated for their potential as oxidative stress-inducing anticancer agents. These compounds have shown the ability to induce oxidative stress and glutathione depletion in various cancer cell lines, exhibiting cytotoxic effects in micromolar concentrations (Madácsi et al., 2013). The structural features of these compounds, particularly the presence of a sulfonyl group and a piperidine ring, indicate that 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one could similarly be explored for anticancer applications.

Enzyme Inhibition

The sulfonyl and quinoline components have been associated with enzyme inhibition activities. For example, compounds with sulfonyl groups have been synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, with some showing significant inhibitory potential (Khalid et al., 2014). This indicates that the compound could have applications in the treatment of diseases like Alzheimer's, where enzyme inhibition is a therapeutic strategy.

Photophysical Properties

Research into the photophysical properties of quinoline derivatives, such as norfloxacin and its derivatives, has highlighted the role of excited-state intramolecular charge transfer in their behavior. These studies provide insights into the fluorescence and reactivity of these compounds under various conditions (Cuquerella et al., 2006). Such information can be valuable in developing new photodynamic therapies or materials with specific optical properties.

Mechanism of Action

properties

IUPAC Name |

1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-3-5-13-29-18-25(33(31,32)20-11-9-19(4-2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZRLIABXTPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)

![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)

![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)